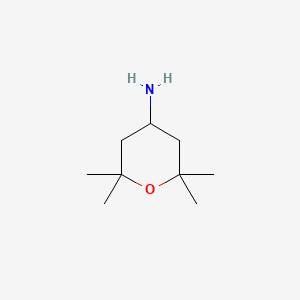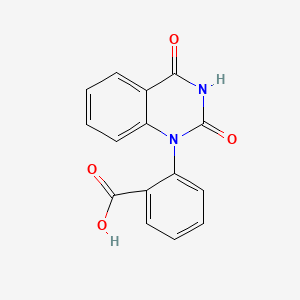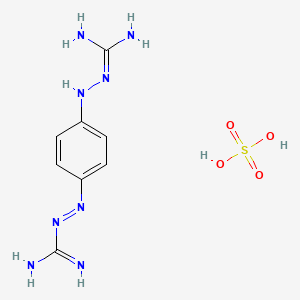
3,7,11-Trimethyl-1,10-dodecadiene-3,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7,11-Trimethyl-1,10-dodecadiene-3,7-diol is an organic compound with the molecular formula C15H28O2 It is characterized by its structure, which includes three methyl groups and two hydroxyl groups attached to a dodecadiene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,7,11-Trimethyl-1,10-dodecadiene-3,7-diol typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method includes the reaction of isoprene units with appropriate alcohols under controlled conditions to form the dodecadiene backbone with hydroxyl groups at the 3rd and 7th positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. Techniques such as distillation, crystallization, and chromatography are often employed to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3,7,11-Trimethyl-1,10-dodecadiene-3,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.
Major Products:
Oxidation: Formation of 3,7,11-Trimethyl-1,10-dodecadiene-3,7-dione.
Reduction: Formation of 3,7,11-Trimethyl-1,10-dodecane.
Substitution: Formation of 3,7,11-Trimethyl-1,10-dodecadiene-3,7-dichloride.
Aplicaciones Científicas De Investigación
3,7,11-Trimethyl-1,10-dodecadiene-3,7-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,7,11-Trimethyl-1,10-dodecadiene-3,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and binding to enzymes or receptors. The compound’s structure allows it to participate in various biochemical processes, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
- 2,3-Dihydrofarnesol
- Nerolidol
- 6,10-Dodecadien-1-ol, 3,7,11-trimethyl-
Comparison: 3,7,11-Trimethyl-1,10-dodecadiene-3,7-diol is unique due to its specific arrangement of methyl and hydroxyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for research and industrial use.
Propiedades
Número CAS |
10208-67-0 |
|---|---|
Fórmula molecular |
C15H28O2 |
Peso molecular |
240.387 |
Nombre IUPAC |
3,7,11-trimethyldodeca-1,10-diene-3,7-diol |
InChI |
InChI=1S/C15H28O2/c1-6-14(4,16)11-8-12-15(5,17)10-7-9-13(2)3/h6,9,16-17H,1,7-8,10-12H2,2-5H3 |
Clave InChI |
WNMPAKAQHSXIKK-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(C)(CCCC(C)(C=C)O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)amino]ethyl]-acetamide](/img/structure/B592696.png)


![2,2,2-Trifluoro-N-[2-[(2-hydroxyethyl)-boc-amino]ethyl]-acetamide](/img/structure/B592699.png)









